molecular formula C11H20N2S B5628331 Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine

Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine

Cat. No.: B5628331
M. Wt: 212.36 g/mol
InChI Key: NJCRJUPYLWKJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a cyclohexyl group and a dimethyl-substituted thiazole ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions, where a cyclohexyl halide reacts with the thiazole derivative.

    Final Amination Step:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or amine group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine would depend on its specific interactions with biological targets. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The cyclohexyl and dimethyl groups may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which lacks the cyclohexyl and dimethyl groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the thiazole ring.

    Dimethylthiazole: Contains the dimethyl-substituted thiazole ring but lacks the cyclohexyl group.

Uniqueness

Cyclohexyl-(5,5-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is unique due to the combination of the cyclohexyl group, dimethyl-substituted thiazole ring, and amine functionality. This unique structure may impart distinct chemical reactivity and biological activity compared to its individual components or other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-5,5-dimethyl-4H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRJUPYLWKJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.